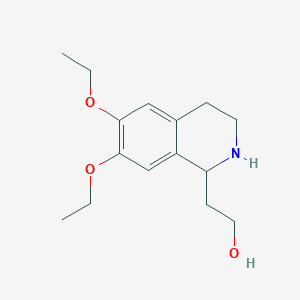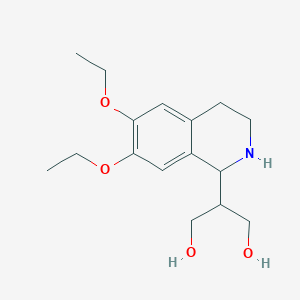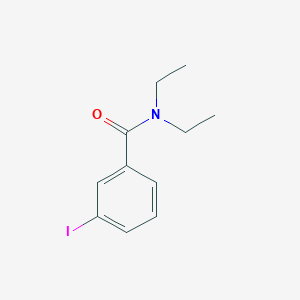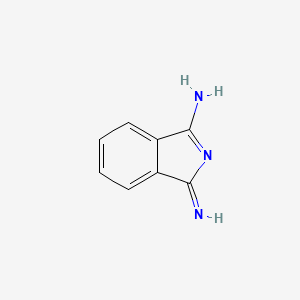
1,3-Diiminoisoindoline
概要
説明
1,3-Diiminoisoindoline is a key compound in organic chemistry, known for its role as a precursor in the synthesis of phthalocyanines and isoindoline pigments . This compound is characterized by its unique structure, which allows it to participate in various chemical reactions and form stable complexes with metals. It is widely used in the production of dyes, pigments, and other industrial applications .
作用機序
Target of Action
1,3-Diiminoisoindoline, also known as Isoindoline-1,3-diimine, is a compound that has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .
Mode of Action
It is known that the compound can exist in different tautomers, resulting in different crystalline solids . This suggests that the compound may interact with its targets in a variety of ways, depending on its tautomeric state.
Biochemical Pathways
It is known that isoindoline-1,3-dione derivatives, which are structurally similar to this compound, have shown promising pharmacological effects, including potent antimicrobial properties against drug-resistant microbes . This suggests that this compound may also affect similar biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
It is known that the compound is used as a dye precursor in industry , suggesting that it may have the ability to bind to various substrates and impart color.
Action Environment
It is known that the compound can exist in different tautomeric states , suggesting that its action, efficacy, and stability may be influenced by environmental factors such as pH and temperature.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diiminoisoindoline can be synthesized through several methods. One common approach involves the reaction of phthalonitrile with ammonia or primary amines under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of temperature, pressure, and reaction time . The process often involves the use of solvents to facilitate the reaction and improve yield. After the reaction is complete, the product is purified through crystallization or distillation to obtain a high-purity compound suitable for further use .
化学反応の分析
Types of Reactions
1,3-Diiminoisoindoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, often carried out in the presence of a catalyst.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline compounds depending on the reagents used.
科学的研究の応用
1,3-Diiminoisoindoline has a wide range of applications in scientific research:
類似化合物との比較
1,3-Diiminoisoindoline is unique due to its ability to form stable complexes with metals and its versatility in chemical reactions. Similar compounds include:
1,3-Isoindolinediimine: Another important precursor in the synthesis of phthalocyanines.
Phthalimide diimide: Used in similar applications but with different reactivity and stability profiles.
These compounds share some structural similarities but differ in their reactivity and specific applications, highlighting the unique properties of this compound .
特性
IUPAC Name |
3-iminoisoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVCEPSDYHAHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044658 | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3468-11-9, 57500-34-2 | |
| Record name | 1-Imino-1H-isoindol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diiminoisoindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindol-3-amine, 1-imino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-imino-1H-isoindol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Diiminoisoindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-diiminoisoindoline?
A1: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol.
Q2: How is this compound typically synthesized?
A2: Several synthetic routes exist for this compound:
- From Phthalonitrile: this compound can be synthesized from phthalonitrile through various methods. One common approach involves reacting phthalonitrile with ammonia in the presence of a catalyst like elemental sulfur. []
- From Phthalic Anhydride: Another method involves the reaction of phthalic anhydride with urea in the presence of ammonium nitrate, followed by neutralization with sodium hydroxide. []
- From 2-Cyanobenzaldehyde: Reacting N-(2-cyanobenzylidene)anilines with elemental sulfur in liquid ammonia or amines provides another route to 1,3-diiminoisoindolines. []
Q3: What is the structure of this compound?
A3: this compound consists of an isoindoline core (a benzene ring fused to a pyrrole ring) with two imine (C=NH) groups at positions 1 and 3 of the pyrrole moiety.
Q4: What is the most stable tautomeric form of this compound?
A4: Computational studies indicate that the stereoisomeric anti-form of this compound is the most stable tautomer in the gas phase. This finding is supported by single-crystal X-ray diffraction (SC-XRD) studies. []
Q5: How can the structure of this compound be confirmed?
A5: Common techniques for structural characterization include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, ]
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, providing structural insights. [, ]
- Single-crystal X-ray Diffraction (SC-XRD): Provides a detailed three-dimensional structure of the molecule in the solid state. []
Q6: What are the key reactions of this compound?
A6: this compound exhibits diverse reactivity, primarily centered around its imine functionalities:
- Condensation Reactions: The imine groups readily undergo condensation reactions with various diamines, leading to the formation of macrocyclic compounds like phthalocyanines and porphyrazines. [, , , , , , , , , , , ]
- Complexation with Metals: this compound acts as a ligand, forming complexes with a variety of transition metals. This complexation often occurs during macrocycle formation, leading to metal-containing phthalocyanines and related compounds. [, , , , , , , , ]
- Reactions with Carbodiimides: In the presence of a rhenium catalyst, this compound reacts with carbodiimides via C-H bond activation, providing a novel route to 1,3-diiminoisoindolines. This reaction offers a way to synthesize unsymmetrical 1,3-diiminoisoindolines. []
Q7: What are the major applications of this compound?
A7: The primary application of this compound lies in its role as a precursor for:
- Phthalocyanines: These macrocyclic compounds find wide applications as dyes, pigments, photoconductors, and in various technological fields. [, , , , , , , , ]
- Porphyrazines: Analogous to phthalocyanines, porphyrazines exhibit interesting optical and electronic properties, making them suitable for applications in materials science and catalysis. [, , ]
- Other Macrocycles: this compound serves as a building block for synthesizing diverse macrocycles with tailored properties, expanding its potential applications. [, , , , ]
- Metal Complexes: The ability of this compound to chelate metal ions makes it valuable in the development of metal complexes for various catalytic and material science applications. [, , , , , , ]
Q8: Are there any reported catalytic applications of this compound-derived complexes?
A8: Yes, palladium(II) complexes containing unsymmetrical CNN pincer ligands derived from this compound have been investigated as precatalysts in C-C coupling reactions, specifically Heck and Stille couplings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


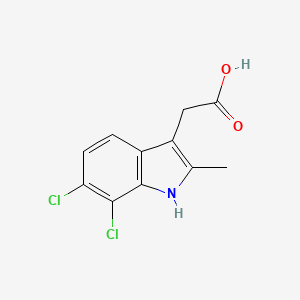
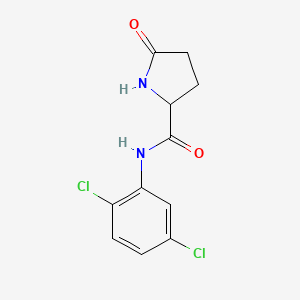
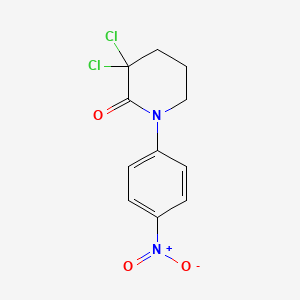
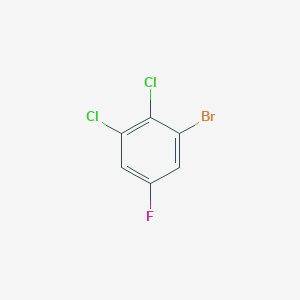

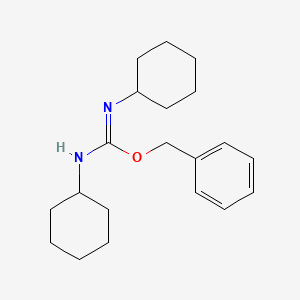
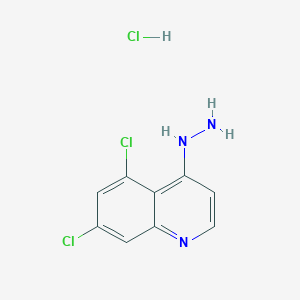
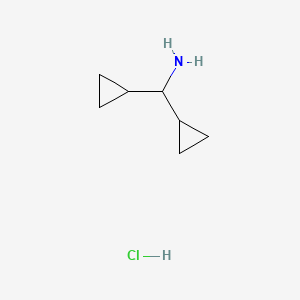
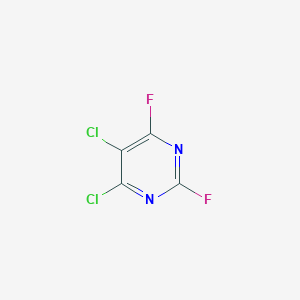
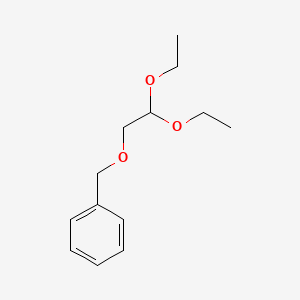
![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)
